molecular formula C12H17NO3 B3061135 Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- CAS No. 55458-78-1

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-

Cat. No.: B3061135
CAS No.: 55458-78-1
M. Wt: 223.27 g/mol
InChI Key: RYEJORVMPOOLGZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . . This compound is characterized by its propanoic acid backbone with a phenoxy group substituted at the 2-position, which is further substituted with an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- can be achieved through various organic synthesis techniques. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanoic acid backbone with a phenoxy and aminoethyl group makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,11(14)15)16-10-5-3-9(4-6-10)7-8-13/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEJORVMPOOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420899
Record name Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-78-1
Record name 2-[4-(2-Aminoethyl)phenoxy]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55458-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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